Biochemical CDK8/19 Inhibitory Potency: Compound 51 vs. Isoquinoline-Based Analogue 59
Compound 51 demonstrates approximately 6.4-fold higher potency against CDK8 and 3.4-fold higher potency against CDK19 compared to its structurally related isoquinoline analogue, Compound 59, when measured under identical assay conditions in the presence of cyclin C [1]. This potency differential is quantitatively documented in the same peer-reviewed study and is attributed to optimized binding interactions within the 1,6-naphthyridine scaffold [1].
| Evidence Dimension | Biochemical Inhibitory Potency (IC50) for CDK8 and CDK19 |
|---|---|
| Target Compound Data | CDK8 IC50 = 5.1 ± 0.3 nM; CDK19 IC50 = 5.6 ± 0.6 nM |
| Comparator Or Baseline | Compound 59 (4,6-Disubstituted-Isoquinoline analogue): CDK8 IC50 = 32.7 ± 2.1 nM; CDK19 IC50 = 18.8 ± 1.4 nM |
| Quantified Difference | 6.4-fold improvement in CDK8 potency; 3.4-fold improvement in CDK19 potency |
| Conditions | Biochemical assay with cyclin C present; values are mean ± SD. |
Why This Matters
Higher intrinsic biochemical potency reduces the compound concentration required to achieve target engagement saturation in complex biological matrices, minimizing off-target risk and enabling more robust cellular and in vivo pharmacodynamic readouts.
- [1] Mallinger, A., Schiemann, K., Rink, C., Stieber, F., Calderini, M., Crumpler, S., ... & Wienke, D. (2016). 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. ACS Medicinal Chemistry Letters, 7(6), 573-578. View Source
